2-Mercaptoethanesulfonic acid

Description

Coenzyme M (commonly known by its salt form, Mesna) is a synthetic sulfhydryl (thiol) compound and is used for prophylaxis of Ifosfamide and cyclophosphamide induced hemorrhagic cystitis.

2-mercaptoethanesulfonic acid is a Cytoprotective Agent.

A sulfhydryl compound used to prevent urothelial toxicity by inactivating metabolites from ANTINEOPLASTIC AGENTS, such as IFOSFAMIDE or CYCLOPHOSPHAMIDE.

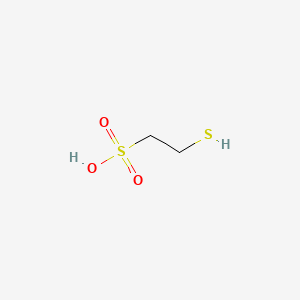

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEWHQLOPFWXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19767-45-4 (Parent) | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023264 | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colorless liquid., Solid | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10891 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3375-50-6, 9005-46-3 | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercaptoethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme M | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09110 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caseins, sodium complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptoethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptoethanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caseins, sodium complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-MERCAPTOETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHD28S0H7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesna | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Mercaptoethanesulfonic Acid: A Technical Guide to its Mechanisms of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-mercaptoethanesulfonate (Mesna) is a synthetic thiol compound with well-established applications as a uroprotective agent, alongside emerging evidence for its utility as a mucolytic and antioxidant agent. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Mesna's biological activities. We will detail its uroprotective action via the neutralization of acrolein, a toxic metabolite of cyclophosphamide (B585) and ifosfamide (B1674421) chemotherapy. Furthermore, this guide will elucidate its antioxidant properties, including its direct radical scavenging activity and its potential modulation of the Keap1-Nrf2 signaling pathway. Finally, the mucolytic function of Mesna, achieved through the cleavage of disulfide bonds in mucin polymers, will be examined. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Uroprotective Mechanism of Action

The primary and most well-documented clinical application of Mesna is the prevention of hemorrhagic cystitis induced by oxazaphosphorine chemotherapeutic agents, such as cyclophosphamide and ifosfamide.[1] The urotoxicity of these drugs is primarily attributed to their metabolite, acrolein, which accumulates in the bladder and causes severe irritation and damage to the urothelium.[2][3]

Mesna's protective effect is localized to the urinary tract and is a result of a direct chemical neutralization of acrolein.[2][4] The free thiol group (-SH) of Mesna acts as a nucleophile and undergoes a Michael addition reaction with the α,β-unsaturated aldehyde of acrolein.[4] This reaction forms a stable, non-toxic thioether conjugate that is subsequently excreted in the urine.[3][5] This detoxification process prevents acrolein from interacting with and damaging the bladder lining.[2]

Pharmacokinetics: A Targeted Delivery System

The unique pharmacokinetic profile of Mesna is critical to its uroprotective efficacy. Following intravenous or oral administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, Mesna disulfide (dimesna).[2][6] Dimesna (B1670654) is not readily taken up by most tissues and circulates in the plasma until it is filtered by the glomeruli in the kidneys.[7]

Within the renal tubules, dimesna is reduced back to the active, free-thiol form, Mesna.[6][7] This reactivation ensures that high concentrations of the active drug are present in the urine, precisely where the toxic metabolites of chemotherapy are accumulating.[2] This targeted delivery mechanism allows Mesna to exert its protective effects locally in the bladder without interfering with the systemic cytotoxic effects of the chemotherapeutic agents.[8][9]

Quantitative Data: Pharmacokinetics and Uroprotective Efficacy

The following tables summarize key quantitative data related to the pharmacokinetics and clinical efficacy of Mesna.

Table 1: Pharmacokinetic Parameters of Mesna in Humans

| Parameter | Value | Reference |

| Oral Bioavailability (Free Mesna) | 45-79% | [10] |

| Time to Peak Plasma Concentration (Oral) | 1.5 - 4 hours (free Mesna) | [11] |

| 3 - 7 hours (total Mesna) | [11] | |

| Volume of Distribution (IV) | 0.65 ± 0.24 L/kg | [11] |

| Plasma Protein Binding | 69-75% | [12] |

| Elimination Half-life (IV) | 0.36 hours (Mesna) | [12] |

| 1.17 hours (dimesna) | [12] | |

| Urinary Excretion (IV, as Mesna or dimesna) | ~33% of administered dose | [11] |

Table 2: Clinical Efficacy of Mesna in Preventing Hemorrhagic Cystitis

| Study Population & Chemotherapy | Mesna Regimen | Incidence of Hemorrhagic Cystitis (Mesna Group) | Incidence of Hemorrhagic Cystitis (Control/No Mesna Group) | Reference |

| 13 patients with non-small cell lung cancer receiving high-dose ifosfamide | Randomized crossover trial | 1/13 (macroscopic hematuria) | 7/13 (macroscopic hematuria) | [13] |

| 22 patients with prior cyclophosphamide-induced hemorrhagic cystitis | Prophylactic Mesna with further cyclophosphamide | 1/22 (recurrence of cystitis) | N/A (all patients received Mesna) | [8][14] |

| Retrospective cohort of 718 patients receiving cyclophosphamide | Varied | 3.5% | 0.4%* | [3] |

| Retrospective study of 1018 patients with rheumatic diseases on cyclophosphamide | Varied | 1.5% | 1.8% |

*Note: In this particular retrospective study, the Mesna group had a higher incidence of hemorrhagic cystitis; however, these patients also received a significantly higher cumulative dose of cyclophosphamide.[3]

Signaling and Experimental Workflow Diagrams

Caption: Uroprotective mechanism of Mesna in the bladder.

References

- 1. Effect of the antioxidant Mesna (2-mercaptoethane sulfonate) on experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid Viscoelastic Characterization of Airway Mucus Using a Benchtop Rheometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel thiol-saccharide mucolytic for the treatment of muco-obstructive lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mrmjournal.org [mrmjournal.org]

- 7. Thiolated polyglycerol sulfate as potential mucolytic for muco-obstructive lung diseases - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00381K [pubs.rsc.org]

- 8. A new method for evaluating mucolytic expectorant activity and its application. I. Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. [Viscometric study of secretolytically and mucolytically active inhalants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiolated polyglycerol sulfate as potential mucolytic for muco-obstructive lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An optimized protocol for assessment of sputum macrorheology in health and muco-obstructive lung disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Coenzyme M in Methanogenic Archaea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme M (CoM), chemically known as 2-mercaptoethanesulfonate (HS-CH₂CH₂SO₃⁻), is a small, yet indispensable, organic cofactor in the metabolism of methanogenic archaea.[1] First identified in the 1970s, it plays a central and essential role as a methyl group carrier in the terminal step of methanogenesis, the biological production of methane (B114726).[1] This process is not only a cornerstone of the global carbon cycle but also holds significant implications for bioenergy production and climate change. This technical guide provides an in-depth exploration of the multifaceted role of Coenzyme M, detailing its biochemical function, the intricate enzymatic machinery involved, and the experimental methodologies employed to study this unique molecule.

Biochemical Function: The Terminal Step of Methanogenesis

The primary and most well-characterized function of Coenzyme M is its participation in the final reaction of all methanogenic pathways. In this crucial step, a methyl group is transferred to the thiol group of Coenzyme M, forming methyl-Coenzyme M (CH₃-S-CoM).[2] This methylated intermediate then serves as the direct precursor to methane.

The reaction is catalyzed by the enzyme methyl-coenzyme M reductase (MCR) , a complex metalloenzyme containing the nickel-containing prosthetic group, coenzyme F430.[3] The overall reaction is as follows:

CH₃-S-CoM + Coenzyme B (HS-CoB) → CH₄ + CoM-S-S-CoB [2]

In this reaction, methyl-coenzyme M is reductively cleaved, releasing methane. Coenzyme B (7-mercaptoheptanoylthreonine phosphate) acts as the electron donor, resulting in the formation of a heterodisulfide of Coenzyme M and Coenzyme B (CoM-S-S-CoB).[2] This heterodisulfide is subsequently reduced by heterodisulfide reductase, regenerating the free thiols of both coenzymes and allowing them to participate in further rounds of methanogenesis.

The Methanogenesis Pathway and Coenzyme M's Place Within It

The formation of methyl-Coenzyme M is the convergence point for various methanogenic pathways, including the hydrogenotrophic, acetoclastic, and methylotrophic pathways.

-

Hydrogenotrophic Pathway: In this pathway, carbon dioxide is sequentially reduced to a methyl group, which is then transferred to Coenzyme M.

-

Acetoclastic Pathway: Acetate is cleaved, and the methyl group is transferred to Coenzyme M.

-

Methylotrophic Pathway: Methylated compounds such as methanol, methylamines, or dimethyl sulfide (B99878) serve as substrates, and their methyl groups are ultimately transferred to Coenzyme M.[4][5]

The central placement of the methyl-Coenzyme M to methane conversion underscores its universal importance in the energy metabolism of all known methanogens.

Biosynthesis of Coenzyme M

Methanogenic archaea synthesize Coenzyme M through a multi-step enzymatic pathway. While variations exist between different classes of methanogens, a common route starts from the precursor molecule phosphoenolpyruvate (B93156) (PEP). The pathway involves a series of enzymatic reactions, including the addition of sulfite, phosphorylation, decarboxylation, and sulfhydration, to ultimately yield 2-mercaptoethanesulfonate. It is noteworthy that the biosynthetic pathway for Coenzyme M in bacteria that utilize this coenzyme for other metabolic processes has been found to be distinct from that in archaea, highlighting an instance of convergent evolution.

Quantitative Data

A comprehensive understanding of the role of Coenzyme M necessitates the examination of quantitative parameters related to its function and the enzymes involved.

Table 1: Kinetic Parameters of Methyl-Coenzyme M Reductase (MCR) from Various Methanogenic Archaea

| Methanogen Species | Substrate | Apparent Km (mM) | kcat (s⁻¹) | Vmax (μmol/min/mg protein) | Reference(s) |

| Methanothermobacter marburgensis (MCR I) | Methyl-Coenzyme M | 0.7 ± 0.2 | ~20 (at 25°C) | up to 100 | [6][7] |

| Coenzyme B | 0.2 ± 0.1 | [6] | |||

| Methanothermobacter marburgensis (MCR II) | Methyl-Coenzyme M | 1.4 ± 0.2 | - | - | [6] |

| Coenzyme B | 0.5 ± 0.2 | [6] | |||

| Methanosarcina thermophila | Methyl-Coenzyme M | 3.3 | - | - | [5] |

| Coenzyme B | 0.059 | [5] | |||

| Methanopyrus kandleri | - | Apparent Vmax at 65°C | - | - | [8] |

Note: Kinetic parameters can vary depending on assay conditions (temperature, pH, etc.). The values presented here are for comparative purposes.

Table 2: Intracellular Concentration of Coenzyme M in Methanogens

| Methanogen Species | Growth Condition | Intracellular CoM Concentration | Reference(s) |

| Methanosarcina barkeri | Acetate-grown | - | [4] |

| Methanococcus maripaludis | - | - | [8][9] |

Data on the precise intracellular concentrations of Coenzyme M are limited and can vary with growth conditions. Further research is needed to populate this area comprehensively.

Table 3: Inhibition Constants (Ki) of Coenzyme M Analogs for Methyl-Coenzyme M Reductase

| Inhibitor | Methanogen Species | Type of Inhibition | Ki Value | Reference(s) |

| 2-Bromoethanesulfonate (BES) | Methanosarcina sp. | Competitive with Methyl-Coenzyme M | Similar to inhibitory concentration in cells | [10] |

| 2-Bromoethanesulfonate (BES) | Xanthobacter autotrophicus | - | Inhibition at 3-10 mM | [11] |

| Ethyl-Coenzyme M | Methanothermobacter marburgensis | Inhibitory to methane formation | - | [1][12] |

Signaling Pathways and Logical Relationships

The regulation of methanogenesis, and by extension the involvement of Coenzyme M, is a complex process. The expression of the mcr operon, which encodes the subunits of methyl-coenzyme M reductase, is tightly controlled in response to substrate availability and other environmental cues.

The biosynthesis of Coenzyme M is also a regulated process, ensuring a sufficient supply of this essential cofactor for methanogenesis.

Experimental Protocols

A variety of specialized techniques are required to study the role of Coenzyme M and the enzymes involved in its metabolism, primarily due to the strictly anaerobic nature of methanogenic archaea.

Anaerobic Cultivation of Methanogens

Objective: To cultivate methanogenic archaea under strictly anoxic conditions to obtain sufficient biomass for biochemical and genetic studies.

Methodology:

-

Media Preparation: Prepare a specialized growth medium containing essential minerals, trace elements, vitamins, a buffering system (typically bicarbonate), and a reducing agent (e.g., cysteine-sulfide) to maintain a low redox potential. The medium should be prepared under a stream of oxygen-free gas (e.g., N₂/CO₂ or H₂/CO₂).

-

Dispensing and Sterilization: Dispense the medium into anaerobic culture tubes or serum vials under the same oxygen-free gas stream. Seal the vessels with butyl rubber stoppers and aluminum crimps. Sterilize by autoclaving.

-

Inoculation: Inoculate the sterile medium with a culture of methanogenic archaea using a sterile, anaerobic syringe and needle technique.

-

Incubation: Incubate the cultures at the optimal temperature for the specific methanogen species. For hydrogenotrophic methanogens, the headspace is typically pressurized with H₂/CO₂.

-

Monitoring Growth: Monitor growth by measuring the increase in optical density at 600 nm or by quantifying methane production in the headspace using gas chromatography.

Extraction and Quantification of Coenzyme M

Objective: To extract and quantify the intracellular concentration of Coenzyme M from methanogen cell cultures.

Methodology:

-

Cell Harvesting: Harvest methanogen cells from a culture of known volume and cell density by centrifugation under anaerobic conditions.

-

Cell Lysis and Extraction: Resuspend the cell pellet in a suitable buffer. Lyse the cells by sonication, French press, or enzymatic treatment. Extract Coenzyme M from the cell lysate. One method involves mixing the cell suspension with 1% tributylphosphine (B147548) (TBP) to reduce any disulfide bonds and incubating at room temperature.[1]

-

Derivatization: Centrifuge the lysate to remove cell debris. Derivatize the thiol group of Coenzyme M in the supernatant with a fluorescent labeling agent, such as o-phthalaldehyde (B127526) (OPA) or monobromobimane (B13751) (mBBr), to enable sensitive detection.[1]

-

HPLC Analysis: Separate the derivatized Coenzyme M from other cellular components using reverse-phase high-performance liquid chromatography (HPLC).

-

Quantification: Detect the fluorescently labeled Coenzyme M using a fluorescence detector. Quantify the amount of Coenzyme M by comparing the peak area to a standard curve generated with known concentrations of purified Coenzyme M.[1][13]

Methyl-Coenzyme M Reductase (MCR) Activity Assay

Objective: To measure the enzymatic activity of MCR in cell-free extracts or purified enzyme preparations.

Methodology:

-

Preparation of Cell-Free Extract: Harvest methanogen cells and resuspend them in an anaerobic buffer. Lyse the cells and centrifuge to obtain a cell-free extract containing MCR.

-

Assay Mixture: Prepare an anaerobic assay mixture containing a buffer, the substrates methyl-Coenzyme M and Coenzyme B, and a reducing system (e.g., titanium(III) citrate (B86180) and a catalytic amount of cobalamin) to regenerate Coenzyme B from the heterodisulfide product.[14]

-

Initiation of Reaction: Initiate the reaction by adding the cell-free extract or purified MCR to the assay mixture. Incubate at the optimal temperature for the enzyme.

-

Methane Quantification: At various time points, take gas samples from the headspace of the reaction vessel and quantify the amount of methane produced using a gas chromatograph equipped with a flame ionization detector (GC-FID).

-

Calculation of Activity: Calculate the specific activity of MCR as the rate of methane formation per unit of protein (e.g., in μmol of methane per minute per milligram of protein).

Site-Directed Mutagenesis of MCR

Objective: To investigate the role of specific amino acid residues in the active site of MCR.

Methodology:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change to alter a specific amino acid codon in the mcrA gene (encoding the alpha subunit of MCR).

-

Mutagenesis PCR: Perform polymerase chain reaction (PCR) using a plasmid containing the wild-type mcrA gene as a template and the mutagenic primers. This will generate a mutated plasmid.

-

Template Removal: Digest the parental, non-mutated plasmid template with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).

-

Transformation: Transform the mutated plasmid into a suitable host, such as E. coli, for plasmid propagation.

-

Verification: Sequence the mutated plasmid to confirm the presence of the desired mutation.

-

Expression and Analysis: Introduce the mutated mcrA gene into a suitable methanogen expression system (e.g., in Methanococcus maripaludis) to produce the mutant MCR protein.[15] Purify the mutant enzyme and characterize its kinetic properties to determine the effect of the amino acid substitution on enzyme function.

Conclusion

Coenzyme M stands as a central molecule in the fascinating world of methanogenic archaea. Its role as the terminal methyl carrier in methanogenesis is a testament to the elegant and unique biochemical solutions that have evolved in these ancient microorganisms. The study of Coenzyme M and its associated enzymes, particularly methyl-coenzyme M reductase, continues to provide fundamental insights into microbial metabolism, bioenergetics, and the global carbon cycle. The technical approaches outlined in this guide provide a framework for researchers to further unravel the complexities of this vital coenzyme and its profound impact on our planet. The development of novel inhibitors targeting MCR, guided by a deep understanding of its mechanism and the role of Coenzyme M, holds promise for mitigating methane emissions and for the development of new antimicrobial strategies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Methyl-coenzyme M reductase from Methanothermobacter marburgensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methylthiol:coenzyme M methyltransferase from Methanosarcina barkeri, an enzyme of methanogenesis from dimethylsulfide and methylmercaptopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methanol:coenzyme M methyltransferase from Methanosarcina barkeri. Purification, properties and encoding genes of the corrinoid protein MT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic processes of Methanococcus maripaludis and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methanosarcina barkeri - Wikipedia [en.wikipedia.org]

- 11. biorxiv.org [biorxiv.org]

- 12. Structural analysis of a Ni-methyl species in methyl-coenzyme M reductase from Methanothermobacter marburgensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The MtsA subunit of the methylthiol:coenzyme M methyltransferase of Methanosarcina barkeri catalyses both half-reactions of corrinoid-dependent dimethylsulfide: coenzyme M methyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identification of Methyl Coenzyme M Reductase A (mcrA) Genes Associated with Methane-Oxidizing Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biosynthesis of methylated amino acids in the active site region of methyl-coenzyme M reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of 2-Mercaptoethanesulfonic Acid (Coenzyme M) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoethanesulfonic acid, commonly known as coenzyme M (CoM), is the smallest known organic cofactor.[1][2][3][4] It plays a critical role in various metabolic pathways, most notably as the terminal methyl carrier in methanogenesis in archaea.[1][2][3][4] However, CoM is also found in a select group of bacteria where it is essential for the metabolism of certain small organic molecules, such as the carboxylation of aliphatic epoxides.[1][2][3][4] The discovery of a distinct CoM biosynthetic pathway in bacteria has unveiled a fascinating case of convergent evolution, presenting new avenues for research and potential targets for antimicrobial drug development.[1][2][3][4]

This technical guide provides a comprehensive overview of the bacterial biosynthesis of Coenzyme M, focusing on the pathway elucidated in Xanthobacter autotrophicus Py2.[1][2] It details the enzymes involved, the intermediates formed, and the experimental protocols used to characterize this novel metabolic route.

The Five-Step Biosynthetic Pathway of Coenzyme M in Bacteria

In bacteria, Coenzyme M is synthesized from the central metabolite phosphoenolpyruvate (B93156) (PEP) in a five-step enzymatic pathway.[1][2][3][4] This pathway is encoded by the xcb gene cluster (xcbA, xcbB, xcbC, xcbD, and xcbE).[1]

Enzymes of the Bacterial Coenzyme M Biosynthetic Pathway

| Gene | Enzyme Name | Function |

| xcbB | Phosphosulfolactate synthase | Catalyzes the addition of sulfite (B76179) to phosphoenolpyruvate (PEP) to form (R)-phosphosulfolactate (PSL). |

| xcbC | Sulfoacrylic acid synthase | Catalyzes the elimination of a phosphate (B84403) group from PSL to produce sulfoacrylic acid (SAA). |

| xcbD | 3-sulfopropionyl-cysteine synthase | Catalyzes the addition of L-cysteine to SAA to form 3-sulfopropionyl-cysteine. |

| xcbE | 3-sulfopropionyl-cysteine decarboxylase/thiolase | A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation and subsequent C-S bond cleavage to produce sulfoethanethioaldehyde. |

| xcbA | Sulfoethanethioaldehyde reductase | A [2Fe-2S] cluster-containing enzyme that reduces sulfoethanethioaldehyde to this compound (CoM). |

Visualization of the Coenzyme M Biosynthetic Pathway

The following diagram illustrates the sequential conversion of phosphoenolpyruvate to Coenzyme M in bacteria.

Experimental Protocols

The elucidation of this pathway involved the cloning and expression of the xcb genes, purification of the corresponding enzymes, and subsequent in vitro reconstitution of the pathway.

Cloning, Expression, and Purification of Xcb Enzymes

a. Gene Amplification and Cloning: The genes xcbA, xcbB, xcbC, xcbD, and xcbE from Xanthobacter autotrophicus Py2 are amplified via polymerase chain reaction (PCR).[1] Specific primers are designed to introduce restriction sites (e.g., NdeI and AvrII for xcbA; BamHI and HindIII for xcbD) for subsequent cloning into expression vectors.[1] The amplified DNA fragments are then ligated into suitable expression vectors, such as the pET or pRSFDuet series, which often incorporate a hexahistidine (His6)-tag for affinity purification.[1] The integrity of the cloned sequences is confirmed by DNA sequencing.[1]

b. Protein Expression: The expression vectors containing the xcb genes are transformed into a suitable E. coli expression strain, such as BL21(DE3).[1] Bacterial cultures are grown in a rich medium (e.g., Luria-Bertani broth) supplemented with the appropriate antibiotic for plasmid maintenance. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density (e.g., OD600 of 0.6-0.8).[1] Cultures are then incubated for several hours at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.[1]

c. Cell Lysis and Protein Purification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., Tris-HCl), salt (e.g., NaCl), and protease inhibitors.[1] Cells are lysed using physical methods such as sonication or a French press. The cell lysate is clarified by ultracentrifugation to remove cell debris. The soluble fraction containing the His6-tagged Xcb protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column.[1] After washing to remove non-specifically bound proteins, the target protein is eluted using a buffer containing a high concentration of imidazole.[1] Protein purity is assessed by SDS-PAGE, and protein concentration is determined using a standard method like the Bradford assay. For the iron-sulfur protein XcbA, anaerobic purification conditions and reconstitution of the [2Fe-2S] cluster may be necessary.[1]

In Vitro Enzyme Assays and Pathway Reconstitution

The function of each enzyme is determined by in vitro assays using the purified proteins. The complete pathway can be reconstituted by combining all five purified enzymes with the initial substrate, PEP, and necessary co-substrates.

a. General Reaction Conditions: Reactions are typically carried out in a buffered solution (e.g., Tris-HCl or HEPES) at a controlled pH (e.g., 7.5-8.0) and temperature (e.g., 30°C).[1]

b. Monitoring the Reactions: The consumption of substrates and the formation of intermediates and the final product are monitored over time using techniques such as:

-

Mass Spectrometry (MS): Provides accurate mass measurements of the reaction components, allowing for the identification of each intermediate and the final product, CoM.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the chemical structure of the novel intermediates, such as sulfoacrylic acid and 3-sulfopropionyl-cysteine.[1]

c. Step-wise and Complete Pathway Reconstitution:

-

Step 1 (XcbB): The reaction mixture contains purified XcbB, PEP, and sodium sulfite.

-

Step 2 (XcbC): The product of the XcbB reaction, PSL, is used as the substrate for purified XcbC.

-

Step 3 (XcbD): The product of the XcbC reaction, SAA, is incubated with purified XcbD and L-cysteine.

-

Step 4 (XcbE): The product of the XcbD reaction, 3-sulfopropionyl-cysteine, is treated with purified XcbE in the presence of PLP.

-

Step 5 (XcbA): The product of the XcbE reaction, sulfoethanethioaldehyde, is incubated with purified XcbA and a suitable reducing agent.

-

Complete Reconstitution: A single reaction mixture containing PEP, sodium sulfite, L-cysteine, PLP, a reducing system, and all five purified enzymes (XcbA-E) is incubated, and the production of CoM is monitored.[1]

Quantitative Data

The following table summarizes the components used in the in vitro reconstitution of the complete Coenzyme M biosynthesis pathway as described in the literature.[1]

| Component | Concentration/Amount | Purpose |

| Phosphoenolpyruvate (PEP) | 1 mM | Initial Substrate |

| Sodium Sulfite | 1 mM | Substrate for XcbB |

| L-Cysteine | 1 mM | Substrate for XcbD |

| Pyridoxal 5'-phosphate (PLP) | 100 µM | Cofactor for XcbE |

| Dithiothreitol (DTT) | 1 mM | Reducing Agent |

| XcbA | 5 µM | Enzyme |

| XcbB | 5 µM | Enzyme |

| XcbC | 5 µM | Enzyme |

| XcbD | 5 µM | Enzyme |

| XcbE | 5 µM | Enzyme |

| HEPES Buffer (pH 7.5) | 50 mM | Buffer System |

| MgCl2 | 5 mM | Cofactor |

Note on Enzyme Kinetics: As of the latest available literature, detailed enzyme kinetic parameters (e.g., Km, kcat, Vmax) for the individual Xcb enzymes have not been published. Further research is required to quantitatively characterize the catalytic efficiency and substrate affinity of these novel enzymes.

Conclusion

The elucidation of the five-step bacterial biosynthesis pathway of Coenzyme M represents a significant advancement in our understanding of microbial metabolism.[1][2] The unique enzymatic reactions, particularly the novel functions of members of the aspartase/fumarase and PLP-dependent enzyme superfamilies, highlight the remarkable adaptability of metabolic pathways.[1] For researchers in drug development, the enzymes in this pathway, being distinct from those in archaea and absent in higher eukaryotes, present potential targets for the development of novel antimicrobial agents specifically targeting bacteria that utilize this pathway for their metabolism. The detailed experimental protocols provided herein serve as a foundation for further investigation into the structure, mechanism, and regulation of these fascinating enzymes.

References

Spectroscopic Properties and Analysis of 2-Mercaptoethanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoethanesulfonic acid, commonly known as Mesna, is a vital uroprotective agent used in conjunction with certain chemotherapy drugs, such as ifosfamide (B1674421) and cyclophosphamide (B585), to mitigate the risk of hemorrhagic cystitis. Its efficacy lies in its ability to neutralize acrolein, a toxic metabolite of these chemotherapeutic agents, in the urinary tract. A thorough understanding of the spectroscopic properties of Mesna is crucial for its identification, quantification, and quality control in pharmaceutical formulations and biological matrices. This technical guide provides an in-depth overview of the spectroscopic analysis of Mesna, including detailed data, experimental protocols, and relevant biochemical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: UV-Visible and Fluorescence Spectroscopic Data

| Parameter | Wavelength (nm) | Molar Absorptivity (ε) / Quantum Yield | Solvent/Conditions |

| UV Absorption Maximum (λmax) | 250 | Not specified | Not specified |

| UV Absorption Maximum (λmax) | 290 | Not specified | Not specified |

| Colorimetric Absorption (with Co(II)) | 488 | Not specified | Neutral medium |

| Fluorescence Excitation | 254 | Not specified | Not specified |

| Fluorescence Emission | 332 | High | Not specified |

Table 2: Vibrational Spectroscopy Data (Infrared and Raman)

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Intensity |

| Infrared (IR) | ~2560 | S-H stretch | Weak to medium |

| Infrared (IR) | 1200 - 1300 | SO₃ stretch | Strong |

| Raman | Not available | Fingerprint region | Not available |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 2.5 - 3.0 | Triplet | -CH₂-SH |

| ¹H | 3.0 - 3.5 | Triplet | -CH₂-SO₃H |

| ¹³C | 20 - 30 | Not applicable | -CH₂-SH |

| ¹³C | 50 - 60 | Not applicable | -CH₂-SO₃H |

Table 4: Mass Spectrometry Data

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Method |

| Electrospray (ESI) | 140.40 | 79.9, 138.9 | HPLC-MS/MS |

Mechanism of Action: Detoxification of Acrolein

The primary therapeutic action of Mesna is the detoxification of acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide. This occurs via a Michael addition reaction where the sulfhydryl group of Mesna attacks the β-carbon of the α,β-unsaturated aldehyde, acrolein, forming a stable, non-toxic conjugate that is then excreted in the urine.[1]

References

A Technical Guide to the Redox Potential and Antioxidant Properties of Mesna for Researchers and Drug Development Professionals

Introduction

Mesna (B1676310), or sodium 2-mercaptoethane sulfonate, is a synthetic thiol compound widely recognized in clinical settings as a uroprotective agent.[1][2][3][4][5] It is routinely co-administered with chemotherapeutic agents like ifosfamide (B1674421) and cyclophosphamide (B585) to prevent hemorrhagic cystitis.[1][2][3][5] This protective effect is achieved through the detoxification of acrolein, a urotoxic metabolite of these chemotherapeutics, in the bladder.[2] Beyond this established application, a growing body of research has illuminated Mesna's significant antioxidant and cytoprotective properties, positioning it as a molecule of interest for broader therapeutic applications.[6][7][8][9]

This technical guide provides an in-depth exploration of Mesna's redox chemistry, its multifaceted antioxidant mechanisms, and the experimental methodologies used to characterize these properties. The information is tailored for researchers, scientists, and drug development professionals investigating Mesna's potential in contexts beyond uroprotection, particularly in conditions where oxidative stress is a key pathological driver.

Core Concept: The Redox Chemistry of Mesna

The antioxidant capacity of Mesna is fundamentally linked to its sulfhydryl (-SH) group.[7][10] In the bloodstream, Mesna is rapidly oxidized to its disulfide form, Mesna disulfide or dimesna (B1670654), which is pharmacologically inactive.[2] This conversion protects systemic tissues from the free thiol. Upon reaching the kidneys, dimesna is filtered and subsequently reduced back to the active, free-thiol Mesna in the renal tubules.[2] This reactivated Mesna is then concentrated in the urine, where it exerts its protective effects.[2] This unique mechanism of systemic inactivation and targeted renal reactivation is central to its clinical utility and its potential as a localized antioxidant.

Mechanisms of Antioxidant Action

Mesna's antioxidant effects are not limited to a single mechanism but involve a combination of direct and indirect actions that collectively mitigate oxidative stress.

-

Direct Scavenging of Reactive Oxygen Species (ROS): The sulfhydryl group in Mesna is an effective electron donor, enabling it to directly neutralize a variety of reactive oxygen species.[7][10] This direct scavenging is a primary mechanism by which Mesna protects tissues from oxidative damage, particularly in ischemia-reperfusion injury models.[6][11] It has been shown to be an effective scavenger of free radicals, reducing lipid peroxidation and protecting cellular integrity.[7]

-

Support of Endogenous Antioxidant Systems: Mesna has been observed to influence the activity of key enzymatic antioxidants. Studies have shown that Mesna treatment can restore or increase the activity of enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx).[1][10] These enzymes are critical components of the cell's first line of defense against oxidative stress.[12][13] By bolstering these endogenous systems, Mesna enhances the overall antioxidant capacity of the tissue.

-

Modulation of Signaling Pathways: Research suggests that Mesna can modulate cellular signaling pathways involved in inflammation and oxidative stress. One key pathway is the nuclear factor-kappaB (NF-κB) pathway.[7] By inhibiting the activation of NF-κB, Mesna can downregulate the expression of pro-inflammatory genes and reduce the inflammatory response that often contributes to oxidative damage.[9]

Quantitative Data on Antioxidant Properties

The following tables summarize quantitative data from various studies investigating the antioxidant effects of Mesna. These studies typically involve animal models of oxidative stress, such as ischemia-reperfusion (I/R) injury.

Table 1: Effect of Mesna on Markers of Oxidative Stress

| Parameter | Model | Treatment Details | Result | Reference |

| Malondialdehyde (MDA) | Carotid I/R in Rats | Mesna (75 & 150 mg/kg) 30 min before I/R | Significant, dose-dependent reversal of I/R-induced increase in serum MDA. | [7] |

| Glutathione (GSH)/Glutathione Disulfide (GSSG) Ratio | Intestinal I/R in Rats | Mesna administered before ischemia or at reperfusion | Significant increase in GSH/GSSG ratio, indicating reduced oxidative stress. | [11] |

| Serum Alanine Transaminase (ALT) & Aspartate Transaminase (AST) | Carotid I/R in Rats | Mesna (75 & 150 mg/kg) 30 min before I/R | Significant reversal of I/R-induced increases in serum ALT and AST. | [7] |

Table 2: Effect of Mesna on Antioxidant Enzyme Activity

| Enzyme | Model | Treatment Details | Result | Reference | | :--- | :--- | :--- | :--- | | Superoxide Dismutase (SOD) | Intestinal I/R in Rats | Mesna administration | A significant reduction in SOD activity in tissues following Mesna administration suggests that superoxide radicals are effectively scavenged. |[10] | | Glutathione Peroxidase (GPx) | Intestinal I/R in Rats | Mesna administration | GPx activity, which decreased after I/R, was increased in the Mesna-treated group. |[10] | | Catalase (CAT) | Ifosfamide-induced Hemorrhagic Cystitis | Mesna co-therapy | Mesna treatment was associated with the modulation of CAT activity, contributing to the reduction of oxidative stress. |[14] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antioxidant properties. The following sections outline the methodologies for key assays used in Mesna research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[15]

-

Principle: The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm.[15] When an antioxidant reduces DPPH by donating a hydrogen atom, the solution is decolorized. The change in absorbance is proportional to the radical scavenging activity.[15]

-

Materials:

-

DPPH (high purity)

-

Methanol or ethanol (B145695) (spectrophotometric grade)

-

Mesna and a positive control (e.g., Ascorbic Acid, Trolox)

-

Spectrophotometer or 96-well plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[16] Prepare a stock solution of Mesna (e.g., 1 mg/mL) and perform serial dilutions to obtain a range of concentrations.[15] Prepare similar dilutions for the positive control.

-

Reaction Setup (96-well plate):

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17][19]

-

-

Calculation:

-

The percentage of scavenging activity is calculated as: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[15]

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

-

Principle: ABTS is oxidized to its radical cation, ABTS•+, which is intensely colored blue-green and absorbs at 734 nm.[21][22] Antioxidants capable of donating an electron to the ABTS•+ will quench the color, and the loss of absorbance is proportional to the antioxidant's activity.[21]

-

Materials:

-

ABTS diammonium salt

-

Potassium persulfate (or another oxidizing agent)

-

Phosphate-buffered saline (PBS) or ethanol

-

Mesna and a positive control (e.g., Trolox)

-

Spectrophotometer or 96-well plate reader

-

-

Procedure:

-

Reagent Preparation:

-

Prepare the ABTS•+ stock solution by mixing aqueous solutions of ABTS and potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours to ensure complete radical generation.[23]

-

Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[22][23] This is the working solution.

-

Prepare serial dilutions of Mesna and a Trolox standard.[24]

-

-

Reaction Setup (96-well plate):

-

Incubation: Incubate the plate at room temperature in the dark for approximately 6-10 minutes.[16][20]

-

-

Calculation:

-

Calculate the percentage of inhibition as in the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined by comparing the sample's inhibition curve to that of the Trolox standard.[16]

-

Intracellular ROS Detection using DCFH-DA

This cell-based assay quantifies the overall level of reactive oxygen species within a cell population.

-

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][25] The fluorescence intensity is directly proportional to the level of intracellular ROS.[25]

-

Materials:

-

DCFH-DA probe

-

Cell culture medium (phenol red-free) or a suitable buffer (e.g., HBSS, PBS)

-

Adherent or suspension cells

-

ROS-inducing agent (e.g., H₂O₂, TBHP) as a positive control[25]

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight under standard culture conditions.

-

Treatment: Treat cells with various concentrations of Mesna for the desired duration. Include untreated controls and positive controls (cells treated with an ROS inducer).

-

Probe Loading:

-

Measurement:

-

Remove the DCFH-DA solution and wash the cells again with PBS.[25]

-

Add PBS or phenol (B47542) red-free media to each well.[25]

-

Immediately measure the fluorescence intensity using a plate reader with excitation at ~485-495 nm and emission at ~529-535 nm.[25][27]

-

-

-

Data Analysis: The fluorescence intensity of the Mesna-treated groups is compared to the untreated and ROS-induced control groups to determine its effect on intracellular ROS levels.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of specific endogenous antioxidant enzymes in cell or tissue lysates.

-

Principle:

-

SOD Assay: SOD activity is often measured indirectly. A system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) is used to reduce a detector molecule (e.g., WST-1, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector molecule.[13][28] The degree of inhibition is proportional to the SOD activity.

-

CAT Assay: Catalase activity is measured by monitoring the decomposition of its substrate, hydrogen peroxide (H₂O₂).[12] This can be done by directly measuring the decrease in H₂O₂ absorbance at 240 nm or by using a coupled reaction where the remaining H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a colored or fluorescent product.[28]

-

-

General Procedure:

-

Sample Preparation: Prepare cell or tissue homogenates in a cold buffer on ice. Centrifuge to pellet debris and collect the supernatant (lysate). Determine the total protein concentration of the lysate for normalization.[12]

-

Assay Performance: Use a commercial assay kit (e.g., from Abcam, Cayman Chemical) and follow the manufacturer's protocol precisely. These kits provide optimized buffers, substrates, and standards.

-

Measurement: Read the absorbance or fluorescence using a microplate reader at the specified wavelength.

-

-

Calculation: Calculate the enzyme activity based on the standard curve provided with the kit. Results are typically expressed as units of activity per milligram of protein (U/mg protein).[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The protective effect of 2-mercapto-ethane sulfonate (MESNA) on hemorrhagic cystitis induced by high-dose ifosfamide treatment tested by a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical overview of mesna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mesna: a novel renoprotective antioxidant in ischaemic acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medmedchem.com [medmedchem.com]

- 9. Prophylaxis with mesna prevents oxidative stress induced by ischemia reperfusion in the intestine via inhibition of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abis-files.trakya.edu.tr [abis-files.trakya.edu.tr]

- 11. Mesna protects intestinal mucosa from ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. researchgate.net [researchgate.net]

- 20. zen-bio.com [zen-bio.com]

- 21. assaygenie.com [assaygenie.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. protocols.io [protocols.io]

- 24. zen-bio.com [zen-bio.com]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. Intracellular ROS Assay [protocols.io]

- 27. assaygenie.com [assaygenie.com]

- 28. mdpi.com [mdpi.com]

The Pivotal Role of Coenzyme M in Bacterial Alkene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme M (2-mercaptoethanesulfonate, HS-CoM), initially identified for its essential role in methanogenesis, has emerged as a critical cofactor in the bacterial metabolism of alkenes. This guide provides an in-depth technical overview of the function of Coenzyme M in the detoxification and assimilation of toxic epoxides derived from alkene oxidation. We will explore the core biochemical pathways, present quantitative data on enzyme kinetics, detail key experimental protocols for studying this system, and provide visual representations of the metabolic and experimental workflows. This document is intended to be a comprehensive resource for researchers in microbiology, enzymology, and drug development who are interested in novel metabolic pathways and potential targets for bioremediation and therapeutic intervention.

Core Function of Coenzyme M in Alkene Metabolism

In aerobic bacteria such as Xanthobacter autotrophicus Py2 and various Mycobacterium strains, the metabolism of short-chain alkenes like propylene (B89431) and ethene is initiated by monooxygenases, which convert these hydrocarbons into highly reactive and electrophilic epoxides (e.g., epoxypropane, epoxyethane).[1][2][3] These epoxides are toxic to cells as they can readily react with nucleophiles in DNA and proteins, leading to mutations and cellular damage.[4]

Coenzyme M plays a central role in mitigating this toxicity by acting as a nucleophilic scavenger.[1][5] The thiol group of CoM attacks the electrophilic carbon of the epoxide ring, a reaction catalyzed by the enzyme epoxyalkane:Coenzyme M transferase (EaCoMT) . This conjugation reaction forms a stable thioether adduct, effectively neutralizing the reactive epoxide.[6][7] This initial step is the gateway to a multi-enzyme pathway that ultimately converts the alkene and carbon dioxide into acetoacetate (B1235776), a compound that can enter central metabolism.[5]

The Coenzyme M-dependent pathway for alkene metabolism can be summarized in four key enzymatic steps following the initial epoxidation:

-

Epoxide Conjugation: An alkene monooxygenase first converts an alkene to its corresponding epoxide. Subsequently, EaCoMT catalyzes the nucleophilic attack of Coenzyme M on the epoxide, forming a hydroxyalkyl-CoM conjugate.[6][8]

-

Stereospecific Dehydrogenation: The resulting hydroxyalkyl-CoM is then oxidized to a ketoalkyl-CoM by stereospecific NAD+-dependent dehydrogenases. In Xanthobacter autotrophicus Py2, separate enzymes exist for the (R) and (S) enantiomers of hydroxypropyl-CoM: (R)-hydroxypropyl-CoM dehydrogenase and (S)-hydroxypropyl-CoM dehydrogenase.[9][10]

-

Reductive Carboxylation: The final step is catalyzed by 2-ketopropyl-CoM oxidoreductase/carboxylase (2-KPCC). This enzyme mediates the NADPH-dependent reductive cleavage of the C-S bond and subsequent carboxylation of the resulting intermediate to produce acetoacetate and regenerate free Coenzyme M.[11][12]

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in Coenzyme M-dependent alkene metabolism.

Table 1: Specific Activities of Epoxyalkane:Coenzyme M Transferase (EaCoMT)

| Bacterial Strain | Substrate | Specific Activity (nmol/min/mg protein) | Reference(s) |

| Mycobacterium strain JS60 (ethene-grown) | Epoxyethane | 990 ± 60 | [13] |

| Mycobacterium strain JS60 (VC-grown) | Epoxyethane | 980 ± 50 | [13] |

| Mycobacterium strain JS623 (wild-type) | Epoxyethane | 74 ± 15 | [8] |

| Mycobacterium strain JS623-E (VC-adapted) | Epoxyethane | 150 ± 15 | [8] |

| Mycobacterium strain JS623-T (VC-adapted) | Epoxyethane | 645 ± 248 | [8] |

| M. smegmatis mc²155 (expressing JS60 etnE) | Epoxyethane | 610 (approx.) | [13] |

| M. smegmatis mc²155 (expressing JS60 etnE) | Epoxypropane | 140 (approx.) | [13] |

| Various Mycobacterium isolates | Epoxyethane | 380 - 2910 | [7] |

Table 2: Kinetic Parameters of Hydroxypropyl-CoM Dehydrogenases from Xanthobacter autotrophicus Py2

| Enzyme | Substrate | Apparent Km (µM) | Reference(s) |

| Recombinant (R)-HPCDH | (R)-2-hydroxypropyl-CoM | 130 ± 20 | [10] |

| Recombinant (R)-HPCDH | NAD+ | 210 ± 30 | [10] |

| Recombinant (S)-HPCDH | (S)-2-hydroxypropyl-CoM | 80 ± 10 | [10] |

| Recombinant (S)-HPCDH | NAD+ | 150 ± 20 | [10] |

Experimental Protocols

Epoxyalkane:Coenzyme M Transferase (EaCoMT) Assay

This protocol is adapted from studies on Mycobacterium strain JS60.[8][13]

Materials:

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Coenzyme M solution (200 mM)

-

Epoxyethane (or other epoxide substrate)

-

Cell extract containing EaCoMT

-

25 ml glass serum bottles with crimp seals

-

Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

-

In a 25 ml serum bottle, combine 900 µl of 50 mM Tris-HCl (pH 8.0) and 50 µl of 200 mM Coenzyme M.

-

Crimp seal the bottle.

-

Inject a known amount of the gaseous epoxide substrate (e.g., 5 µmol of epoxyethane) into the headspace.

-

Incubate the bottle at 30°C with shaking (e.g., 300 rpm) for 15 minutes to allow for equilibration between the gas and liquid phases.

-

Initiate the reaction by injecting 50 µl of the cell extract into the bottle.

-

Allow the reaction to proceed for 5 minutes to ensure mixing and temperature equilibration.

-

At regular time intervals (e.g., 0, 5, 10, 15, and 20 minutes), withdraw a headspace sample (e.g., 100 µl) using a gas-tight syringe and inject it into the GC-FID to quantify the remaining epoxide.

-

Calculate the rate of epoxide consumption from the linear portion of the time course.

-

Determine the protein concentration of the cell extract using a standard method (e.g., Bradford assay).

-

Express the specific activity as nanomoles of epoxide consumed per minute per milligram of total protein. A control reaction without cell extract should be run to account for any abiotic loss of the epoxide.[8]

Heterologous Expression of EaCoMT in Mycobacterium smegmatis

This protocol describes the expression of the etnE gene (encoding EaCoMT) from Mycobacterium strain JS60 in M. smegmatis mc²155.[13]

Materials:

-

E. coli strain for plasmid propagation (e.g., JM109)

-

Mycobacterium smegmatis mc²155

-

Expression vector (e.g., pMV261)

-

Appropriate growth media (e.g., LB broth for E. coli, LB-Tween-Kanamycin-Zinc medium for M. smegmatis)

-

Restriction enzymes and T4 DNA ligase

-

Electroporator and cuvettes

Procedure:

-

Gene Amplification and Cloning: Amplify the etnE gene from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites. Ligate the purified PCR product into the expression vector.

-

Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain for plasmid amplification and verification by sequencing.

-

Transformation into M. smegmatis: Electroporate the confirmed expression plasmid into competent M. smegmatis mc²155 cells.

-

Selection and Culture: Select for transformants on appropriate antibiotic-containing medium. Grow a liquid culture of the recombinant M. smegmatis to mid-log phase (OD600 of 1.0-1.5).

-

Induction of Gene Expression: Induce the expression of EaCoMT by a method appropriate for the promoter in the expression vector (e.g., heat shock at 45°C for 30 minutes for the hsp60 promoter in pMV261).

-

Cell Lysis and Extract Preparation: Harvest the induced cells by centrifugation, wash, and resuspend in a lysis buffer. Lyse the cells (e.g., by sonication or French press) and clarify the lysate by centrifugation to obtain the cell-free extract containing the recombinant EaCoMT. The extract can then be used in the EaCoMT assay described above.

Dehydrogenase Assay for Hydroxypropyl-CoM Dehydrogenases

This is a general spectrophotometric assay for NAD(P)+-dependent dehydrogenases that can be adapted for (R)- and (S)-hydroxypropyl-CoM dehydrogenases.[14][15]

Materials:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

-

NAD+ solution

-

(R)- or (S)-hydroxypropyl-CoM substrate

-

Purified enzyme or cell extract containing the dehydrogenase

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

In a quartz cuvette, prepare a reaction mixture containing the phosphate buffer, NAD+, and the hydroxypropyl-CoM substrate.

-

Place the cuvette in the spectrophotometer and blank the instrument.

-

Initiate the reaction by adding a small volume of the enzyme preparation and mix quickly.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Use the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1) to convert the rate of absorbance change to the rate of NADH formation.

-

Express the enzyme activity in appropriate units (e.g., µmoles of NADH formed per minute per milligram of protein).

Visualizations

Metabolic Pathway of Propylene Metabolism via Coenzyme M

References

- 1. journals.asm.org [journals.asm.org]

- 2. The alkene monooxygenase from Xanthobacter strain Py2 is closely related to aromatic monooxygenases and catalyzes aromatic monohydroxylation of benzene, toluene, and phenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkene monooxygenase from Xanthobacter strain Py2. Purification and characterization of a four-component system central to the bacterial metabolism of aliphatic alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Coenzyme M - Wikipedia [en.wikipedia.org]

- 5. Getting a handle on the role of coenzyme M in alkene metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Distribution of the coenzyme M pathway of epoxide metabolism among ethene- and vinyl chloride-degrading Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association of Missense Mutations in Epoxyalkane Coenzyme M Transferase with Adaptation of Mycobacterium sp. Strain JS623 to Growth on Vinyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(S)-hydroxypropyl-CoM dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. iubmb.onlinelibrary.wiley.com [iubmb.onlinelibrary.wiley.com]

- 11. Characterization of five catalytic activities associated with the NADPH:2-ketopropyl-coenzyme M [2-(2-ketopropylthio)ethanesulfonate] oxidoreductase/carboxylase of the Xanthobacter strain Py2 epoxide carboxylase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-oxopropyl-CoM reductase (carboxylating) - Wikipedia [en.wikipedia.org]

- 13. Epoxyalkane:Coenzyme M Transferase in the Ethene and Vinyl Chloride Biodegradation Pathways of Mycobacterium Strain JS60 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 15. researchgate.net [researchgate.net]

2-Mercaptoethanesulfonic Acid (Mesna): A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptoethanesulfonic acid, commonly known as Mesna (B1676310), is a synthetic organosulfur compound with significant applications in both clinical practice and biomedical research. Its sodium salt is widely used as a uroprotective agent to mitigate the urotoxic effects of certain chemotherapeutic agents, such as cyclophosphamide (B585) and ifosfamide. Beyond its established clinical use, Mesna exhibits potent antioxidant properties, making it a valuable tool in a variety of research settings. This in-depth technical guide provides a comprehensive overview of the physicochemical properties of Mesna, detailed experimental protocols for its key applications, and insights into its mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research. These properties influence its solubility, stability, and reactivity in various experimental systems.

| Property | Value |

| Chemical Structure | HS-CH₂-CH₂-SO₃H |

| Molecular Formula | C₂H₆O₃S₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | White crystalline powder or colorless liquid.[1] |

| Melting Point | Approximately 106°C.[1] For the sodium salt: >240°C with decomposition.[2][3][4] |

| Boiling Point | No data available. |

| Solubility | Highly soluble in water.[1] The sodium salt is also soluble in DMSO (33 mg/mL) and slightly soluble in alcohol.[2][3][4] |

| pKa | The sulfonic acid group has a pKa < 0, while the thiol group has a pKa of approximately 9.5–10.5.[1] |

| Stability | Generally stable under standard conditions but may be oxidized in the presence of air, especially in solution.[1][5][6] |

Research Applications and Experimental Protocols

Mesna's utility in research stems primarily from its uroprotective and antioxidant activities. The following sections detail the experimental protocols to investigate these properties.

Uroprotective Efficacy Assessment: Cyclophosphamide-Induced Hemorrhagic Cystitis Model

A common application of Mesna in preclinical research is the evaluation of its ability to prevent hemorrhagic cystitis induced by alkylating agents like cyclophosphamide (CYP) or ifosfamide.

This protocol outlines the induction of hemorrhagic cystitis in rats and the assessment of Mesna's protective effects.

-

Animal Model: Male Wistar rats (200-250 g) are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water.

-

Induction of Hemorrhagic Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (e.g., 150 mg/kg) is administered to induce hemorrhagic cystitis.[7]

-

Mesna Administration: Mesna is typically administered i.p. at a dose that is a fraction of the cyclophosphamide dose. A common regimen is to administer Mesna (e.g., 30 mg/kg) at three time points: 20 minutes before, and 4 and 8 hours after the cyclophosphamide injection.[8]

-

Sham and Control Groups:

-

Control Group: Receives saline instead of cyclophosphamide and Mesna.

-

CYP Group: Receives cyclophosphamide and saline instead of Mesna.

-

Mesna Group: Receives saline instead of cyclophosphamide and Mesna.

-

-

Evaluation of Uroprotection (24 hours post-CYP injection):

-

Macroscopic Evaluation: The bladder is excised, and the severity of hemorrhage and edema is scored.

-

Bladder Wet Weight: An increase in bladder weight indicates edema.

-

Histopathological Analysis: Bladder tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess for urothelial damage, inflammation, and hemorrhage.

-

Biochemical Markers: Bladder tissue homogenates can be analyzed for markers of oxidative stress (e.g., malondialdehyde - MDA) and antioxidant enzyme activity (e.g., superoxide (B77818) dismutase - SOD, glutathione (B108866) - GSH).

-

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between cisplatin and mesna in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPPH Radical Scavenging Assay [mdpi.com]

- 6. The kinetics and mechanisms of the reaction of Mesna with cisplatin, oxiplatin and carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The uroprotection of mesna on cyclophosphamide cystitis in rats. Its consequences on behaviour and brain activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Utilizing Mesna in Protein Refolding and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The correct folding of recombinant proteins is a critical bottleneck in the production of biologically active therapeutics and research reagents. Misfolding often leads to the formation of insoluble aggregates known as inclusion bodies, necessitating a refolding step to recover the functional protein. For proteins containing disulfide bonds, this process is further complicated by the need to facilitate correct disulfide pairing. Mesna (2-mercaptoethanesulfonic acid), a small thiol compound, has emerged as a valuable tool in protein refolding, primarily due to its utility in redox buffer systems that promote efficient disulfide bond formation and its potential role as a chemical chaperone in preventing protein aggregation.

These application notes provide a comprehensive overview and detailed protocols for the use of Mesna in both in-solution and on-column protein refolding and purification.

Mechanism of Action

Mesna's primary role in protein refolding is as a component of a redox buffer system, typically in combination with its oxidized form, diMesna (2,2'-dithiobis(ethanesulfonate)). This Mesna/diMesna redox couple facilitates the correct formation of disulfide bonds through a series of thiol-disulfide exchange reactions. The ratio of reduced Mesna to oxidized diMesna establishes a specific redox potential that allows for the shuffling of disulfide bonds, enabling the protein to explore different conformational states and ultimately arrive at its native, most stable structure.[1]

Beyond its role in disulfide bond formation, Mesna may also act as a chemical chaperone. Chemical chaperones are small molecules that can help prevent protein aggregation by non-specifically stabilizing folding intermediates and reducing non-productive intermolecular interactions.[2][3] While the precise mechanism of Mesna as a chemical chaperone is not as well-characterized as its redox activity, its hydrophilic nature and thiol group may contribute to this effect by interacting with exposed hydrophobic patches on unfolded or partially folded proteins, thereby increasing their solubility and preventing aggregation.[2][3][4]

Advantages of Using a Mesna/diMesna Redox Buffer

The Mesna/diMesna redox couple offers several advantages over the more traditional glutathione (B108866) (GSH/GSSG) system:

-

Comparable Refolding Efficiency: Studies have shown that the Mesna/diMesna redox buffer can achieve refolding efficiencies comparable to that of the GSH/GSSG system for certain proteins.[1]

-

Compatibility with Thioester Chemistry: For applications involving native chemical ligation (NCL), where a C-terminal thioester is required, the Mesna/diMesna system is particularly advantageous. Unlike glutathione, Mesna does not lead to significant transthioesterification and subsequent hydrolysis of a C-terminal Mesna-thioester, thus preserving this reactive handle for downstream conjugation.[1]

-

Simultaneous On-Column Refolding and Cleavage: The Mesna/diMesna redox couple is compatible with intein-based purification systems, allowing for simultaneous on-column refolding and cleavage of the target protein from the affinity tag. This one-step process can significantly streamline the purification workflow.[1]

Data Presentation: Quantitative Comparison of Refolding Yields

The following table summarizes the refolding efficiency of Ribonuclease A (RNase A) using different redox buffer systems, as determined by enzymatic activity assays.

| Protein | Refolding Method | Redox System | Reduced:Oxidized Ratio | Refolding Buffer Composition | Refolding Yield (Relative Activity) | Reference |

| RNase A | In-solution (Dilution) | GSH/GSSG | 3 mM : 1 mM | 100 mM Tris-HCl, 100 mM NaCl, pH 8.0 | ~100% | [1] |

| RNase A | In-solution (Dilution) | Mesna/diMesna | 3 mM : 1 mM | 100 mM Tris-HCl, 100 mM NaCl, pH 8.0 | ~100% | [1] |

| RNase A | On-column | Mesna/diMesna | 30 mM : 10 mM | 50 mM MOPS, 0.5 M NaCl, 0.1 mM EDTA, pH 6.0 | High (Specific activity comparable to native) | [1] |

Experimental Protocols

Protocol 1: In-Solution Refolding of a Disulfide-Bonded Protein by Dilution